11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It’s a white solid that appears in the form of tabular crystals . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . The synthetic pathway to various benzimidazoles usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis
The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .Chemical Reactions Analysis
Benzimidazole is a base . It can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
Benzimidazole has a molar mass of 118.139 g·mol−1 . It has a melting point of 170 to 172 °C . The acidity (pKa) is 12.8 for benzimidazole and 5.6 for the conjugate acid .Scientific Research Applications
Corrosion Inhibitors
Benzimidazole compounds, such as the one , have been highlighted in recent research for their role as corrosion inhibitors . They are particularly effective for steels, pure metals like Fe, Al, Cu, Zn, and alloys in extremely aggressive, corrosive acidic media .
Anticancer Agents
Benzimidazole derivatives have been synthesized and studied for their potential as anticancer agents . The presence of certain substituent groups in their structures can significantly influence their bioactivity against cancer cell lines like A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) .
Antibacterial Agents
Benzimidazole is an important heterocyclic organic compound with a wide range of therapeutic applications, including antibacterial properties . Its structure is similar to the nucleotides found in the human body, making it a promising candidate for antibacterial drug development .
Antifungal Agents
Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
Antiviral Agents
Benzimidazole and its derivatives have also been studied for their antiviral properties . Their structural similarity to human nucleotides makes them potential candidates for antiviral drug development .
Analgesic Agents
Benzimidazole compounds have been studied for their potential analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .
Mechanism of Action
Safety and Hazards
Future Directions
Benzimidazoles have a wide range of biological activities and numerous therapeutic applications in medicine . They can be utilized as optical sensors for bioimaging and in photovoltaics . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .
properties
IUPAC Name |
11-(benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5/c24-13-17-15-7-1-2-8-16(15)23(27-14-25-18-9-3-5-11-20(18)27)28-21-12-6-4-10-19(21)26-22(17)28/h3-6,9-12,14H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSREQHPYKOPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N5C=NC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile |
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